Cas no 82499-60-3 (2-(4-Bromobenzyl)oxyacetic acid)

2-(4-Bromobenzyl)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- [(4-bromobenzyl)oxy]acetic acid
- Acetic acid, ((4-bromophenyl)methoxy)-
- 82499-60-3
- 2-[(4-bromophenyl)methoxy]acetic acid
- CCG-43824
- IDI1_014213
- BP-10433
- ZIEXYIQTFZVRBI-UHFFFAOYSA-N
- ((4-Bromobenzyl)oxy)acetic acid
- SR-01000003498-1
- BBAA
- MFCD04123920
- SR-01000003498
- SS-3063
- (4-Bromobenzyloxy)-acetic acid
- 2-[(4-bromobenzyl)oxy]acetic acid
- 2-[(4-bromobenzyl)oxy]aceticacid
- SCHEMBL1760266
- BRD-K40409336-001-01-3
- HMS1439A10
- 2-((4-bromobenzyl)oxy)acetic acid
- SR-01000003498-2
- AKOS015994501
- Maybridge3_002826
- (4-Bromo-benzyloxy)-acetic acid
- CHEMBL9256
- EN300-316249
- DTXSID20231793
- 2-(4-Bromobenzyl)oxyacetic acid
-
- MDL: MFCD04123920
- Inchi: InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: ZIEXYIQTFZVRBI-UHFFFAOYSA-N
- SMILES: c1cc(ccc1COCC(=O)O)Br
Computed Properties
- Exact Mass: 243.97400
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 386.9±22.0 °C at 760 mmHg
- Flash Point: 187.8±22.3 °C
- PSA: 46.53000
- LogP: 2.05030
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(4-Bromobenzyl)oxyacetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Bromobenzyl)oxyacetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Bromobenzyl)oxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-3063-20MG |
2-[(4-bromobenzyl)oxy]acetic acid |
82499-60-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | SS-3063-5MG |
2-[(4-bromobenzyl)oxy]acetic acid |
82499-60-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | SS-3063-10MG |
2-[(4-bromobenzyl)oxy]acetic acid |
82499-60-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-316249-1g |
2-[(4-bromophenyl)methoxy]acetic acid |
82499-60-3 | 1g |
$385.0 | 2023-09-05 | ||
Enamine | EN300-316249-5g |
2-[(4-bromophenyl)methoxy]acetic acid |
82499-60-3 | 5g |
$1115.0 | 2023-09-05 | ||
Enamine | EN300-316249-0.05g |
2-[(4-bromophenyl)methoxy]acetic acid |
82499-60-3 | 95.0% | 0.05g |
$69.0 | 2025-03-19 | |
Key Organics Ltd | SS-3063-50MG |
2-[(4-bromobenzyl)oxy]acetic acid |
82499-60-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
TRC | B815783-50mg |
2-[(4-Bromobenzyl)oxy]acetic acid |
82499-60-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | B815783-10mg |
2-[(4-Bromobenzyl)oxy]acetic acid |
82499-60-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
Key Organics Ltd | SS-3063-100MG |
2-[(4-bromobenzyl)oxy]acetic acid |
82499-60-3 | >90% | 100MG |
£146.00 | 2023-07-11 |
2-(4-Bromobenzyl)oxyacetic acid Related Literature
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 2-(4-Bromobenzyl)oxyacetic acid
Professional Introduction to 2-(4-Bromobenzyl)oxyacetic Acid (CAS No. 82499-60-3)
2-(4-Bromobenzyl)oxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 82499-60-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of oxyacetic acids, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a 4-bromobenzyl moiety in its molecular structure imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2-(4-Bromobenzyl)oxyacetic acid consists of an acetic acid backbone substituted with a bromobenzyl group at the second carbon position. This structural feature contributes to its reactivity and functionality, enabling various chemical transformations that are useful in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In recent years, there has been growing interest in 2-(4-Bromobenzyl)oxyacetic acid due to its potential role in the development of novel therapeutic agents. Oxyacetic acids, as a class, have demonstrated efficacy in various biological processes, including cell signaling and metabolic regulation. The bromobenzyl substituent enhances these properties by providing additional sites for interaction with biological targets. This has led to extensive research into its derivatives and analogs, with the aim of identifying compounds that exhibit enhanced pharmacological activity.
One of the most compelling areas of research involving 2-(4-Bromobenzyl)oxyacetic acid is its application in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. These inhibitors have shown promise in preclinical studies as potential treatments for a range of diseases, including cancer and inflammatory disorders. The ability to modify the bromobenzyl group allows researchers to fine-tune the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
The synthesis of 2-(4-Bromobenzyl)oxyacetic acid typically involves multi-step organic reactions, starting from readily available precursors such as 4-bromobenzyl alcohol and glycolic acid derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These methods not only facilitate the production of the compound but also provide opportunities for structural optimization.
In addition to its pharmaceutical applications, 2-(4-Bromobenzyl)oxyacetic acid has found utility in materials science and industrial chemistry. Its unique reactivity makes it a valuable building block for the synthesis of polymers and specialty chemicals. Researchers have explored its use in creating novel materials with enhanced mechanical and thermal properties, which could find applications in aerospace, automotive, and electronics industries.
The latest advancements in the field have highlighted the importance of understanding the mechanistic aspects of 2-(4-Bromobenzyl)oxyacetic acid's interactions with biological systems. Computational studies and spectroscopic analyses have provided insights into how this compound behaves within cellular environments, shedding light on its potential mechanisms of action. These findings are crucial for designing more effective derivatives that can be used as tools in drug discovery and development.
The future prospects for 2-(4-Bromobenzyl)oxyacetic acid are promising, with ongoing research focusing on expanding its applications across various domains. As synthetic methodologies continue to evolve, new derivatives with tailored properties are expected to emerge, further enhancing their utility in medicine and industry. Collaborative efforts between academia and industry are essential to translate these laboratory findings into tangible benefits for society.
In conclusion, 2-(4-Bromobenzyl)oxyacetic acid (CAS No. 82499-60-3) represents a fascinating compound with significant potential in multiple fields. Its unique structural features and versatile reactivity make it a valuable asset for researchers working on drug development, materials science, and industrial chemistry. As our understanding of its properties continues to grow, so too will its applications, contributing to advancements that improve human health and technological innovation.
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